molecular formula C18H13ClN2O2 B12735657 (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1,6-dimethyl- CAS No. 112059-02-6

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1,6-dimethyl-

Cat. No.: B12735657
CAS No.: 112059-02-6
M. Wt: 324.8 g/mol
InChI Key: BYOUSBNSYCDYIS-UHFFFAOYSA-N
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Description

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1,6-dimethyl-: is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1,6-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran and benzodiazepine precursors, followed by their fusion under specific conditions. Common reagents used include chlorinating agents for the introduction of the chloro group and methylating agents for the methyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control is crucial to maintain consistency and quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.

    Substitution: Commonly involves the replacement of the chloro group with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1,6-dimethyl- is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Its structure suggests it may interact with neurotransmitter receptors, making it a candidate for the development of new anxiolytic or anticonvulsant drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1,6-dimethyl- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It may modulate the activity of these receptors, leading to changes in neuronal signaling pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Such as diazepam and lorazepam, which are well-known for their anxiolytic and sedative effects.

    Benzopyrans: Like coumarins, which have various biological activities.

Uniqueness

What sets (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1,6-dimethyl- apart is its fused structure, combining elements of both benzodiazepines and benzopyrans. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

CAS No.

112059-02-6

Molecular Formula

C18H13ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

2-chloro-1,6-dimethylchromeno[2,3-b][1,5]benzodiazepin-13-one

InChI

InChI=1S/C18H13ClN2O2/c1-10-12(19)7-8-15-16(10)17(22)11-9-20-13-5-3-4-6-14(13)21(2)18(11)23-15/h3-9H,1-2H3

InChI Key

BYOUSBNSYCDYIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)C3=C(O2)N(C4=CC=CC=C4N=C3)C)Cl

Origin of Product

United States

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